Cas no 2227869-74-9 ((3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid)

(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid structure
2227869-74-9 structure
Product name:(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
CAS No:2227869-74-9
MF:C11H13NO4
MW:223.225223302841
CID:6077611
PubChem ID:95997402

(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
    • EN300-1741684
    • 2227869-74-9
    • Inchi: 1S/C11H13NO4/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1
    • InChI Key: AWLBQHBPTNKUAV-SNVBAGLBSA-N
    • SMILES: O[C@H](CC(=O)O)C1C=CC=C(C=1)NC(C)=O

Computed Properties

  • Exact Mass: 223.08445790g/mol
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 86.6Ų

(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1741684-0.5g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
0.5g
$1783.0 2023-09-20
Enamine
EN300-1741684-1.0g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
1g
$1857.0 2023-05-23
Enamine
EN300-1741684-2.5g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
2.5g
$3641.0 2023-09-20
Enamine
EN300-1741684-10.0g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
10g
$7988.0 2023-05-23
Enamine
EN300-1741684-0.05g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
0.05g
$1560.0 2023-09-20
Enamine
EN300-1741684-0.25g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
0.25g
$1708.0 2023-09-20
Enamine
EN300-1741684-5g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
5g
$5387.0 2023-09-20
Enamine
EN300-1741684-5.0g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
5g
$5387.0 2023-05-23
Enamine
EN300-1741684-10g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
10g
$7988.0 2023-09-20
Enamine
EN300-1741684-0.1g
(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid
2227869-74-9
0.1g
$1635.0 2023-09-20

Additional information on (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid

Introduction to (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid (CAS No. 2227869-74-9)

(3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid (CAS No. 2227869-74-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound, also known as 3-acetamidophenylglycine, is characterized by its unique structural features, including a chiral center and a hydroxyl group, which contribute to its biological activity and selectivity.

The molecular formula of (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid is C11H13NO4, and its molecular weight is 227.22 g/mol. The compound's chiral nature makes it particularly interesting for the development of enantiomerically pure drugs, which can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. The presence of the acetamide and hydroxyl groups also suggests potential interactions with various biological targets, such as enzymes and receptors.

Recent studies have explored the pharmacological properties of (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human macrophages. These findings suggest that (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid may have therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid has been investigated for its neuroprotective effects. Preclinical studies using animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation.

The synthesis of (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid has been optimized using various synthetic routes, including asymmetric synthesis methods. One common approach involves the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity. For example, a recent study reported a highly efficient asymmetric synthesis using a chiral phosphoric acid catalyst, which yielded the desired enantiomer with excellent enantiomeric excess (ee > 99%). This synthetic route not only simplifies the production process but also enhances the scalability for industrial applications.

The physicochemical properties of (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid

To further explore the therapeutic potential of (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid, clinical trials are currently underway. Early-phase clinical trials have shown promising results in terms of safety and tolerability. The compound has been well-tolerated by participants, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials to evaluate its efficacy in larger patient populations.

In conclusion, (3R)-3-(3-acetamidophenyl)-3-hydroxypropanoic acid (CAS No. 2227869-74-9) is a promising compound with diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. Its unique structural features and high enantiomeric purity make it an attractive candidate for the development of novel therapeutics. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use in treating various diseases.

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